1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone CAS 1936547-34-0 properties
1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone CAS 1936547-34-0 properties
An In-depth Technical Guide to 1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone (CAS 1936547-34-0)
Disclaimer: Publicly available experimental data for 1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone (CAS 1936547-34-0) is limited. This guide has been compiled by a Senior Application Scientist to provide a comprehensive technical overview based on established chemical principles and data from structurally analogous compounds. The information regarding properties, synthesis, and applications should be considered predictive and requires experimental validation.
Introduction
1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone is a halogenated indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[1] The presence of a bromine atom, a fluorine atom, and an acetyl group on the indole core suggests its potential as a versatile building block for the synthesis of more complex bioactive molecules. The electron-withdrawing nature of the halogens and the acetyl group significantly influences the electron density of the indole ring, thereby modulating its reactivity and potential biological interactions. This guide provides a detailed analysis of its predicted properties, a plausible synthetic route, and its potential applications in research and drug discovery.
Predicted Physicochemical and Spectroscopic Properties
The properties of 1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone can be estimated by analyzing its structure and comparing it to known analogs. The data presented below is a combination of computed values and extrapolations from related compounds.
Structural and Physical Data
| Property | Predicted Value / Information | Basis of Prediction |
| CAS Number | 1936547-34-0 | - |
| Molecular Formula | C₁₀H₇BrFNO | Based on structure |
| Molecular Weight | 256.07 g/mol | Calculated from formula |
| Appearance | Likely a solid (e.g., cream, pale brown) | Analogy to similar indoles and indanones which are solids.[2] |
| Melting Point | Expected >150 °C | Halogenation and acetyl group likely increase melting point compared to unsubstituted 3-acetylindole. |
| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol, Chloroform); Poorly soluble in water. | General solubility of functionalized indole compounds. |
| SMILES | CC(=O)C1=CNC2=C1C(F)=CC=C2Br | - |
| InChI | InChI=1S/C10H7BrFNO/c1-6(14)8-5-13-10-7(8)2-3-9(12)4-11/h2-5,13H,1H3 | - |
Predicted Spectroscopic Data
Spectroscopic analysis is crucial for structure elucidation and purity assessment. The following are predicted key features in NMR and IR spectra:
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¹H NMR:
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Indole N-H: A broad singlet typically downfield (>10 ppm), characteristic of the indole NH proton.
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Aromatic Protons: Signals in the aromatic region (6.5-8.0 ppm). The fluorine and bromine atoms will influence the chemical shifts and coupling constants of the protons on the benzene portion of the indole.
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C2-H Proton: A singlet or narrow multiplet in the aromatic region, characteristic of the proton at the 2-position of the indole ring.
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Acetyl Protons (CH₃): A sharp singlet around 2.5 ppm corresponding to the three methyl protons of the acetyl group.
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¹³C NMR:
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Carbonyl Carbon (C=O): A signal in the downfield region, typically >190 ppm.
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Aromatic Carbons: Multiple signals in the aromatic region (100-140 ppm). The carbons attached to fluorine and bromine will show characteristic splitting (C-F coupling) and chemical shifts.
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Acetyl Carbon (CH₃): A signal in the upfield region, typically around 25-30 ppm.
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IR Spectroscopy:
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N-H Stretch: A sharp to broad band around 3300-3400 cm⁻¹, characteristic of the indole N-H bond.
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C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹, indicative of the ketone carbonyl group.[3]
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C-F and C-Br Stretches: Absorptions in the fingerprint region, typically below 1200 cm⁻¹.
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Proposed Synthetic Pathway
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the acylation of 7-bromo-4-fluoro-1H-indole. This precursor can, in turn, be synthesized from commercially available starting materials.
Caption: Retrosynthetic analysis for the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of the Precursor, 7-Bromo-4-fluoro-1H-indole
The Bartoli indole synthesis is often effective for preparing 7-substituted indoles from ortho-substituted nitroarenes.
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Starting Material: 1-Bromo-4-fluoro-2-nitrobenzene.
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Reaction:
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Dissolve 1-bromo-4-fluoro-2-nitrobenzene in a suitable ether solvent such as THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add 3 equivalents of vinyl magnesium bromide (a Grignard reagent). The vinyl Grignard adds to the nitro group, initiating the cyclization cascade.
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Allow the reaction to slowly warm to room temperature and stir overnight.
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Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to obtain pure 7-bromo-4-fluoro-1H-indole.
Step 2: Friedel-Crafts Acylation to Yield 1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone
This is a classic electrophilic substitution reaction where the electron-rich C3 position of the indole attacks an acylium ion.
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Reagents:
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7-Bromo-4-fluoro-1H-indole (from Step 1).
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Acetic anhydride or acetyl chloride (as the acylating agent).
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A Lewis acid catalyst (e.g., SnCl₄, BF₃·OEt₂, or a milder catalyst if needed).
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Reaction:
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In a flame-dried flask under an inert atmosphere, dissolve the 7-bromo-4-fluoro-1H-indole in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
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Add the acylating agent (e.g., 1.1 equivalents of acetic anhydride).
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Cool the mixture in an ice bath and slowly add the Lewis acid catalyst.
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Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quench the reaction by carefully pouring it into ice-cold water or a saturated sodium bicarbonate solution.
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Separate the organic layer, extract the aqueous layer with the organic solvent, and combine the organic fractions.
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Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography to yield the final product, 1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone.
Caption: Proposed two-step synthesis workflow.
Potential Applications in Drug Discovery and Chemical Biology
The 1-(1H-indol-3-yl)ethanone moiety and its derivatives are key intermediates and pharmacophores in medicinal chemistry. The specific substitution pattern of the title compound makes it an attractive candidate for several research areas:
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Kinase Inhibitors: Many kinase inhibitors incorporate a substituted indole core. The 3-acetyl group can act as a hydrogen bond acceptor or be further functionalized to interact with specific amino acid residues in the ATP-binding pocket of kinases.
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Anti-inflammatory Agents: Indole derivatives, such as Indomethacin, are known non-steroidal anti-inflammatory drugs (NSAIDs). New indole compounds are often screened for their ability to inhibit enzymes like COX-2.[4]
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Antimicrobial Agents: The indole scaffold is present in compounds with activity against various pathogens. Halogenation can enhance antimicrobial properties. Recent studies have explored indole-oxime ether derivatives for activity against resistant bacterial strains like MRSA and VRSA.[1]
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Chemical Probes and Building Blocks: As a functionalized building block, this compound can be used in fragment-based drug discovery or as a starting point for the synthesis of more complex heterocyclic systems. The bromine atom provides a handle for further synthetic modifications via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse chemical functionalities.
Safety, Handling, and Storage
No specific safety data sheet (SDS) is available for CAS 1936547-34-0. Therefore, precautions should be based on data from structurally related compounds, such as halogenated indoles and ketones.[2]
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Hazard Classification (Predicted):
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Handling:
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Work in a well-ventilated area or a chemical fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Avoid generating dust.
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Avoid contact with skin, eyes, and clothing. Avoid inhalation and ingestion.[2]
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Storage:
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Store in a tightly sealed container.
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Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
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Conclusion
1-(7-Bromo-4-fluoro-1H-indol-3-yl)ethanone is a promising, yet underexplored, chemical entity. While direct experimental data is scarce, a comprehensive analysis based on established chemical principles and analogous structures provides a strong foundation for future research. Its predicted properties and the robust synthetic pathway outlined herein position it as a valuable intermediate for medicinal chemistry and materials science. Researchers and drug development professionals can leverage this guide to initiate studies into the synthesis and application of this and related compounds, with the potential to uncover novel therapeutic agents and chemical tools.
References
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Sigma-Aldrich. 7-Bromo-4-fluoro-1-indanone 97.
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ChemShuttle. 1-(7-bromo-4-fluoro-3-methyl-1H-indol-2-yl)ethan-1-one.
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PubChem. 1-(7-Bromo-1H-indol-3-yl)ethanone.
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Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
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Preprints.org. A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues.
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ChemScene. 1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone.
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Thermo Fisher Scientific. Safety Data Sheet - 2-Bromo-1-indanone.
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MDPI. 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate.
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ResearchGate. Synthesis and Computational Study of Some New 1-(1H-indol-1-yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity.
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Asian Journal of Organic & Medicinal Chemistry. A Facile, Efficient, Environmentally Benign Protocol for Rapid Synthesis of α-Bromoacetophenones.
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PubMed. Synthesis and antibacterial evaluation of (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives against MRSA and VRSA strains.
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Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity.
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LAFFORT. Product data sheet, safety data sheet.
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MDPI. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
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Fisher Scientific. Safety Data Sheet - 1-Indanone.
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NIST WebBook. Ethanone, 1-(1H-indol-3-yl)-.
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